1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)-
CAS No.: 75007-99-7
Cat. No.: VC15917820
Molecular Formula: C12H7Cl2N3
Molecular Weight: 264.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75007-99-7 |
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Molecular Formula | C12H7Cl2N3 |
Molecular Weight | 264.11 g/mol |
IUPAC Name | 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C12H7Cl2N3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
Standard InChI Key | JBPIQJRKYBMLIC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine, reflecting its substitution pattern. Its molecular formula is C₁₂H₇Cl₂N₃, with a molecular weight of 264.11 g/mol . The structure consists of a bicyclic imidazo[4,5-c]pyridine system, where:
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A chlorine atom occupies the 4-position of the pyridine ring.
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A 4-chlorophenyl group is attached to the 2-position of the imidazole moiety .
Crystallographic and Stereoelectronic Properties
While direct crystallographic data for this specific derivative remain unpublished, analogous imidazo[4,5-c]pyridines exhibit planar geometries with slight deviations due to steric interactions between substituents. Computational studies suggest that the two chlorine atoms induce electron-withdrawing effects, reducing the electron density of the aromatic system and influencing reactivity in electrophilic substitution reactions .
Table 1: Key Physicochemical Properties of 4-Chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine
Synthesis and Derivative Preparation
Core Synthetic Strategies
The synthesis of 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine typically involves multi-step sequences starting from substituted pyridine precursors. A representative pathway includes:
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Amination and Cyclization:
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Functional Group Modifications:
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at N1 vs. N3 of the imidazole ring require careful control of reaction conditions .
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Purification: The compound’s low solubility in common solvents necessitates chromatographic separation or recrystallization from DMF/water mixtures .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (DMSO-d₆):
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IR (KBr): Peaks at 760 cm⁻¹ (C-Cl stretch), 1590 cm⁻¹ (C=N imidazole), and 3100 cm⁻¹ (aromatic C-H) .
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting, consistent with fused heterocyclic systems .
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Hydrolytic Sensitivity: Stable under acidic conditions but prone to hydrolysis in basic media due to the electron-deficient pyridine ring .
Pharmacological Applications and Mechanisms
Cardiovascular Effects
Patent literature describes structurally related imidazo[4,5-c]pyridines as positive inotropic agents, enhancing cardiac contractility without chronotropic side effects . The 4-chlorophenyl group may modulate β-adrenergic receptor interactions, though detailed mechanistic studies are pending .
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